molecular formula C7H7N3 B1378972 2-(Aminomethyl)isonicotinonitrile CAS No. 1060809-90-6

2-(Aminomethyl)isonicotinonitrile

Cat. No. B1378972
CAS RN: 1060809-90-6
M. Wt: 133.15 g/mol
InChI Key: SNQWSUCAILJFNM-UHFFFAOYSA-N
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Description

2-(Aminomethyl)isonicotinonitrile, also known as AMIN, is an organic compound with the chemical formula C5H6N2. It belongs to the class of compounds known as nitriles, which are characterized by a carbon-nitrogen triple bond. AMIN is an important intermediate in the synthesis of many drugs and other compounds, and has a wide range of applications in scientific research.

Scientific Research Applications

Anticancer Research

2-(Aminomethyl)isonicotinonitrile and its derivatives have been explored for their potential in anticancer research. Mansour et al. (2021) synthesized various derivatives from 2-Aminonicotinonitrile, including pyrimidine, thiourea, acetamide, and isoindoline derivatives, and assessed their anticancer properties. These compounds were further modified to form 1,8-naphthyridine, ethyl, and methylamino nicotinonitrile derivatives, along with sulfonamide, 2-chloro-N-acetamide, and benzamide derivatives. Such chemical diversity indicates the potential for developing new anticancer agents (Mansour, S. Y., et al., 2021).

Coordination Chemistry and Material Science

Isonicotinonitrile derivatives have applications in coordination chemistry and material science. Chen et al. (2002) demonstrated the synthesis of coordination polymers using [Cd(SCN)2] and isonicotinonitrile. These polymers exhibit diverse geometries and could be valuable in materials science for their unique structural properties (Chen, W., et al., 2002).

Catalysis and Green Chemistry

The compound has been used in research focusing on catalysis and green chemistry. Zolfigol et al. (2017) explored the synthesis of 2-amino-4,6-diphenylnicotinonitrile using HBF4 as an oxidizing promoter catalyst, highlighting the role of 2-(Aminomethyl)isonicotinonitrile derivatives in facilitating efficient and environmentally friendly chemical reactions (Zolfigol, M., et al., 2017).

Corrosion Inhibition

Research has also been conducted on the use of pyridine derivatives, including 2-aminonicotinonitriles, as corrosion inhibitors. Ansari et al. (2015) studied the effects of these derivatives on steel corrosion, providing insights into their potential applications in industrial settings (Ansari, K. R., et al., 2015).

Alzheimer's Disease Research

In the field of neurology, especially Alzheimer's disease research, 2-(Aminomethyl)isonicotinonitrile derivatives have been used in imaging studies. Shoghi-Jadid et al. (2002) utilized a radiofluorinated derivative in positron emission tomography to monitor the development of neurofibrillary tangles and beta-amyloid plaques in patients with Alzheimer's disease (Shoghi-Jadid, K., et al., 2002).

properties

IUPAC Name

2-(aminomethyl)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-4-6-1-2-10-7(3-6)5-9/h1-3H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQWSUCAILJFNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C#N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)isonicotinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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